molecular formula C50H65N7O15S2 B022075 t-Butyloxycarbonyl-(sulfo-tyr)-met-gly-trp-nle-asp 2-phenylethyl ester CAS No. 109525-32-8

t-Butyloxycarbonyl-(sulfo-tyr)-met-gly-trp-nle-asp 2-phenylethyl ester

Cat. No. B022075
M. Wt: 1068.2 g/mol
InChI Key: XGXRVOPXLWVWCQ-IURJAOHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

T-Butyloxycarbonyl-(sulfo-tyr)-met-gly-trp-nle-asp 2-phenylethyl ester, also known as Boc-Tyr(SO3H)-Met-Gly-Trp-Nle-Asp-Phe(2-Ph)-OEt, is a peptide that has gained attention in the scientific community due to its potential applications in drug development. This peptide has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism Of Action

T-Butyloxycarbonyl-(sulfo-tyr)-met-gly-trp-nle-asp 2-phenylethyl ester(SO3H)-Met-Gly-Trp-Nle-Asp-Phe(2-Ph)-OEt exerts its effects by binding to specific receptors in the body. This peptide binds to the mu-opioid receptor, which is involved in pain regulation, and the delta-opioid receptor, which is involved in mood regulation. By binding to these receptors, t-Butyloxycarbonyl-(sulfo-tyr)-met-gly-trp-nle-asp 2-phenylethyl ester(SO3H)-Met-Gly-Trp-Nle-Asp-Phe(2-Ph)-OEt can reduce pain and improve mood. Additionally, this peptide has been shown to inhibit the activity of enzymes involved in the inflammatory response, which can reduce inflammation.

Biochemical And Physiological Effects

T-Butyloxycarbonyl-(sulfo-tyr)-met-gly-trp-nle-asp 2-phenylethyl ester(SO3H)-Met-Gly-Trp-Nle-Asp-Phe(2-Ph)-OEt has been shown to have various biochemical and physiological effects. This peptide has been shown to reduce pain and inflammation, improve mood, and inhibit the growth of cancer cells. Additionally, t-Butyloxycarbonyl-(sulfo-tyr)-met-gly-trp-nle-asp 2-phenylethyl ester(SO3H)-Met-Gly-Trp-Nle-Asp-Phe(2-Ph)-OEt has been shown to inhibit the aggregation of beta-amyloid peptides, which can contribute to the development of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

The advantages of using t-Butyloxycarbonyl-(sulfo-tyr)-met-gly-trp-nle-asp 2-phenylethyl ester(SO3H)-Met-Gly-Trp-Nle-Asp-Phe(2-Ph)-OEt in lab experiments include its potential as a drug for the treatment of various diseases, its ability to reduce pain and inflammation, and its ability to inhibit the growth of cancer cells. However, there are also limitations to using this peptide in lab experiments. One limitation is that it can be difficult to synthesize, which can limit its availability for research. Additionally, the mechanism of action of t-Butyloxycarbonyl-(sulfo-tyr)-met-gly-trp-nle-asp 2-phenylethyl ester(SO3H)-Met-Gly-Trp-Nle-Asp-Phe(2-Ph)-OEt is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on t-Butyloxycarbonyl-(sulfo-tyr)-met-gly-trp-nle-asp 2-phenylethyl ester(SO3H)-Met-Gly-Trp-Nle-Asp-Phe(2-Ph)-OEt. One direction is to study the mechanism of action of this peptide in more detail to better understand how it exerts its effects. Another direction is to study the potential use of t-Butyloxycarbonyl-(sulfo-tyr)-met-gly-trp-nle-asp 2-phenylethyl ester(SO3H)-Met-Gly-Trp-Nle-Asp-Phe(2-Ph)-OEt in the treatment of Alzheimer's disease. Additionally, research can be done to optimize the synthesis method for this peptide to make it more readily available for research. Finally, further research can be done to study the potential use of t-Butyloxycarbonyl-(sulfo-tyr)-met-gly-trp-nle-asp 2-phenylethyl ester(SO3H)-Met-Gly-Trp-Nle-Asp-Phe(2-Ph)-OEt in the treatment of other diseases, such as diabetes and cardiovascular disease.
In conclusion, t-Butyloxycarbonyl-(sulfo-tyr)-met-gly-trp-nle-asp 2-phenylethyl ester(SO3H)-Met-Gly-Trp-Nle-Asp-Phe(2-Ph)-OEt is a peptide with potential applications in drug development. This peptide has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. t-Butyloxycarbonyl-(sulfo-tyr)-met-gly-trp-nle-asp 2-phenylethyl ester(SO3H)-Met-Gly-Trp-Nle-Asp-Phe(2-Ph)-OEt has been shown to have anti-inflammatory and analgesic effects, inhibit the growth of cancer cells, and inhibit the aggregation of beta-amyloid peptides. While there are limitations to using this peptide in lab experiments, there are also many future directions for research on t-Butyloxycarbonyl-(sulfo-tyr)-met-gly-trp-nle-asp 2-phenylethyl ester(SO3H)-Met-Gly-Trp-Nle-Asp-Phe(2-Ph)-OEt, including studying its mechanism of action in more detail, optimizing its synthesis method, and exploring its potential use in the treatment of other diseases.

Synthesis Methods

T-Butyloxycarbonyl-(sulfo-tyr)-met-gly-trp-nle-asp 2-phenylethyl ester(SO3H)-Met-Gly-Trp-Nle-Asp-Phe(2-Ph)-OEt can be synthesized using solid-phase peptide synthesis (SPPS) method. The SPPS method involves the use of a solid support to which the first amino acid is attached. The peptide chain is then elongated by successive coupling of amino acids, which are protected by various groups to prevent unwanted reactions. After the peptide chain is complete, the protecting groups are removed, and the peptide is cleaved from the solid support. The final product is then purified using various chromatography techniques.

Scientific Research Applications

T-Butyloxycarbonyl-(sulfo-tyr)-met-gly-trp-nle-asp 2-phenylethyl ester(SO3H)-Met-Gly-Trp-Nle-Asp-Phe(2-Ph)-OEt has been studied for its potential application as a drug for the treatment of various diseases. This peptide has been shown to have anti-inflammatory and analgesic effects. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, t-Butyloxycarbonyl-(sulfo-tyr)-met-gly-trp-nle-asp 2-phenylethyl ester(SO3H)-Met-Gly-Trp-Nle-Asp-Phe(2-Ph)-OEt has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides.

properties

CAS RN

109525-32-8

Product Name

t-Butyloxycarbonyl-(sulfo-tyr)-met-gly-trp-nle-asp 2-phenylethyl ester

Molecular Formula

C50H65N7O15S2

Molecular Weight

1068.2 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxo-4-(2-phenylethoxy)butanoic acid

InChI

InChI=1S/C50H65N7O15S2/c1-6-7-16-37(45(62)56-41(28-43(59)60)48(65)70-24-22-31-13-9-8-10-14-31)54-47(64)40(27-33-29-51-36-17-12-11-15-35(33)36)53-42(58)30-52-44(61)38(23-25-73-5)55-46(63)39(57-49(66)71-50(2,3)4)26-32-18-20-34(21-19-32)72-74(67,68)69/h8-15,17-21,29,37-41,51H,6-7,16,22-28,30H2,1-5H3,(H,52,61)(H,53,58)(H,54,64)(H,55,63)(H,56,62)(H,57,66)(H,59,60)(H,67,68,69)/t37-,38-,39-,40+,41-/m0/s1

InChI Key

XGXRVOPXLWVWCQ-IURJAOHMSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)OCCC1=CC=CC=C1)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)OC(C)(C)C

SMILES

CCCCC(C(=O)NC(CC(=O)O)C(=O)OCCC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCCCC(C(=O)NC(CC(=O)O)C(=O)OCCC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)OC(C)(C)C

Other CAS RN

109525-32-8

sequence

XMGWXD

synonyms

Boc-TSMGTNA
Boc-Tyr(SO3)-Met-Gly-Trp-Nle-Asp-PEE
t-butyloxycarbonyl-(sulfo-Tyr)-Met-Gly-Trp-Nle-Asp 2-phenylethyl ester
t-butyloxycarbonyl-(sulfotyrosyl)-methionyl-glycyl-tryptophyl-norleucyl-aspartyl 2-phenylethyl este

Origin of Product

United States

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